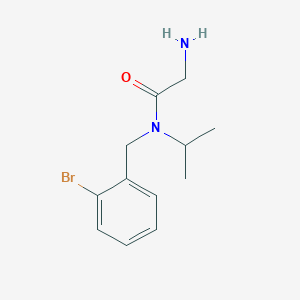

2-Amino-N-(2-bromo-benzyl)-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13453927

Molecular Formula: C12H17BrN2O

Molecular Weight: 285.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17BrN2O |

|---|---|

| Molecular Weight | 285.18 g/mol |

| IUPAC Name | 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C12H17BrN2O/c1-9(2)15(12(16)7-14)8-10-5-3-4-6-11(10)13/h3-6,9H,7-8,14H2,1-2H3 |

| Standard InChI Key | GTFLAHFWMIXQAW-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CN |

| Canonical SMILES | CC(C)N(CC1=CC=CC=C1Br)C(=O)CN |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features:

-

A 2-bromobenzyl group attached to the nitrogen of the acetamide core.

-

An isopropyl group on the same nitrogen, creating a sterically hindered environment.

-

A 2-amino substituent on the acetamide backbone, enabling hydrogen bonding and nucleophilic reactivity .

IUPAC Name: 2-amino-N-[(2-bromophenyl)methyl]-N-propan-2-ylacetamide .

Spectroscopic Data

Synthesis and Optimization

Route 1: Nucleophilic Substitution

-

Starting Materials: Bromoacetyl bromide and isopropylamine.

-

Reaction Conditions:

-

Procedure:

Route 2: Reductive Amination

-

Intermediate: N-(2-bromobenzyl)amine reacts with 2-bromo-N-isopropylacetamide under Pd catalysis .

-

Optimization: Microwave irradiation reduces reaction time to <2 hrs .

Challenges and Solutions

-

Steric Hindrance: The isopropyl group slows reaction kinetics; using polar aprotic solvents (e.g., DMF) improves yields.

-

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity .

Physicochemical Properties

Applications in Pharmaceutical Research

Anticancer Activity

-

Ferroptosis Induction: Structural analogs (e.g., 2-aminobenzophenone derivatives) trigger ferroptosis in cancer cells (IC₅₀: 0.1–1 µM) .

-

Targeted Therapy: The bromine atom facilitates covalent binding to cysteine residues in oncogenic proteins .

Enzyme Inhibition

-

DprE1 Inhibition: Benzothiazole-acetamide hybrids show anti-tubercular activity (MIC: 0.5 µg/mL) .

-

Kinase Modulation: The acetamide core interacts with ATP-binding pockets in kinases.

Future Directions

-

Structure-Activity Relationships (SAR): Modifying the isopropyl or bromobenzyl groups may enhance selectivity .

-

Combination Therapies: Pairing with checkpoint inhibitors (e.g., anti-PD-1) could improve anticancer efficacy .

-

Green Synthesis: Explore biocatalytic routes to reduce reliance on halogenated solvents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume